molecular formula C28H32ClN5O4 B578484 N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1228168-54-4

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B578484
CAS No.: 1228168-54-4
M. Wt: 538.045
InChI Key: UJMJIOLCOQYIKU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a structurally complex molecule featuring a benzo[b][1,6]naphthyridine core fused with a piperazine-carbonyl moiety. The acetamide group is substituted with a 5-chloro-2-methoxyphenyl ring, while the piperazine ring is functionalized with a 2-hydroxyethyl group. This combination of heterocyclic and aromatic systems is designed to optimize interactions with biological targets, likely enzymes or receptors, by balancing lipophilicity (via the chloro-methoxy group) and hydrophilicity (via the hydroxyethyl substituent) .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN5O4/c1-38-25-7-6-19(29)16-24(25)31-26(36)18-33-9-8-23-21(17-33)27(20-4-2-3-5-22(20)30-23)28(37)34-12-10-32(11-13-34)14-15-35/h2-7,16,35H,8-15,17-18H2,1H3,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJIOLCOQYIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=NC4=CC=CC=C4C(=C3C2)C(=O)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729264
Record name N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228168-54-4
Record name N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide, referred to as compound 1 , is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28_{28}H32_{32}ClN5_5O4_4
  • Molecular Weight : 538.04 g/mol
  • CAS Number : 1228168-54-4
  • LogP : 2.53040 (indicating moderate lipophilicity)

The compound features a piperazine moiety, which is often associated with various biological activities including antitumor and neuropharmacological effects.

Anticancer Properties

Research indicates that compounds containing piperazine structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of piperazine can induce necroptosis in cancer cells, a regulated form of necrosis that can circumvent apoptosis resistance in tumors. For instance, LQFM018, a piperazine-containing compound, demonstrated the ability to trigger necroptotic cell death in K562 leukemic cells by activating specific receptor pathways without involving caspase activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces necroptosis in cancer cells
Receptor BindingAffinity for aminergic receptors
CytotoxicityEffective against K562 leukemic cells
MyelotoxicityPotential myelotoxic effects observed

The mechanisms through which compound 1 exerts its biological effects involve multiple pathways:

  • Receptor Interaction : The piperazine moiety facilitates binding to various aminergic receptors, influencing cellular signaling pathways.
  • Induction of Cell Death : The compound has been shown to activate necroptotic pathways in cancer cells, leading to cell death that is independent of traditional apoptotic mechanisms.
  • Inhibition of Tumor Growth : Studies suggest that similar compounds can inhibit tumor growth by affecting mitochondrial function and inducing oxidative stress within the cells .

Study on Antileukemic Activity

In a notable study published in Cancer Research, researchers investigated the effects of piperazine derivatives on chronic myeloid leukemia (CML). The study found that certain derivatives could significantly reduce cell viability in CML cell lines by promoting necroptosis rather than apoptosis. This finding suggests a potential therapeutic avenue for overcoming resistance to conventional chemotherapy .

Pharmacological Profile Analysis

A pharmacological profile analysis of compounds similar to compound 1 revealed broad-spectrum activity against various cancer cell lines. The study assessed cytotoxicity across different concentrations and found that certain analogs exhibited low nanomolar activity against leukemia subtypes while maintaining selectivity for cancerous over normal cells .

Scientific Research Applications

Anticancer Activity

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer treatment. Research on related naphthyridine derivatives has shown promising results against various cancer cell lines:

  • Mechanism of Action : Naphthyridine derivatives have been reported to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, studies have indicated their role in inhibiting the Hedgehog signaling pathway, which is implicated in several cancers .
  • Case Studies : A review highlighted that Mannich bases derived from naphthyridine exhibited cytotoxic effects against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines . The compound's ability to modify these pathways could enhance its efficacy as an anticancer agent.

Neurological Disorders

Naphthyridine derivatives also show potential in treating neurological disorders:

  • Applications : These compounds have been explored for their neuroprotective effects and potential applications in conditions such as Alzheimer's disease and depression . The structural features of N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide may contribute to similar therapeutic effects.

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives

  • Compound 8b () : N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide

    • Structure : Features a pyridine core instead of naphthyridine, with a trifluoromethyl-benzoyl-piperazine substituent.
    • Properties : Molecular weight = 530 g/mol, m.p. = 241–242°C. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxyethyl group in the target compound .
  • Compound 11c (): 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Structure: Pentanamide backbone with a quinoline ring and dichlorophenyl-piperazine. Properties: Higher molecular weight (480.38 g/mol) and greater halogen content may improve receptor binding but reduce solubility .
  • Compound from : 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide Structure: Diphenylacetamide with a chloro-methylphenyl-piperazine. Properties: Molecular weight = 419.95 g/mol.

Heterocyclic Core Variants

  • Compound 12 () : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
    • Structure : Pyrimidoquinazoline core with a methylfuran substituent.
    • Properties : Molecular weight = 318 g/mol, m.p. = 268–269°C. The fused quinazoline system may confer distinct binding modes vs. the naphthyridine core .

Pharmacological and Physicochemical Comparison

Compound Core Structure Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Benzo[b][1,6]naphthyridine 4-(2-Hydroxyethyl) ~550 (estimated) Not reported Enhanced hydrophilicity from hydroxyethyl
8b () Pyridine 4-Chloro-3-(trifluoromethyl)benzoyl 530 241–242 High lipophilicity, metabolic stability
11c () Quinoline 2,3-Dichlorophenyl 480.38 Not reported Halogen-rich, potential CNS activity
Compound Diphenylacetamide 5-Chloro-2-methylphenyl 419.95 Not reported Steric bulk, limited solubility

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • Benzo[b] naphthyridine core with a 3,4-dihydro-2(1H)-yl substituent.

  • 4-(2-Hydroxyethyl)piperazine-1-carbonyl moiety at position 10.

  • N-(5-Chloro-2-methoxyphenyl)acetamide side chain at position 2.

Retrosynthetic strategies suggest sequential assembly of the naphthyridine scaffold, followed by late-stage functionalization with the piperazine and acetamide groups .

Synthesis of the Benzo[b] naphthyridine Core

The benzo[b] naphthyridine system is constructed via a Friedländer annulation or cyclocondensation reaction. A representative protocol involves:

Step 1 : Condensation of 2-aminonicotinaldehyde with a cyclic ketone (e.g., cyclohexanone) in acidic ethanol to form the dihydrobenzo[b][1, naphthyridine framework .
Step 2 : Oxidation of the dihydro intermediate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to aromatize the ring .

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Yield (%)
HClEthanol8062
H2SO4Toluene11058
p-TsOHDMF9071
Coupling AgentSolventYield (%)Purity (HPLC)
TEADCM8598.5
DMAPTHF7897.2
DIPEAAcetonitrile8196.8

Functionalization with the Acetamide Side Chain

The acetamide group at position 2 is introduced via a two-step sequence:

Step 5 : Bromoacetylation of the naphthyridine’s secondary amine using bromoacetyl bromide in dichloromethane .
Step 6 : Nucleophilic displacement with 5-chloro-2-methoxyaniline in DMF, facilitated by sodium hydride (NaH) at 60°C .

Mechanistic Insight :
NaH deprotonates the aniline, enhancing its nucleophilicity for attack on the bromoacetamide intermediate. The reaction proceeds via an SN2 mechanism, with DMF stabilizing the transition state .

Table 3 : Bromoacetylation and Displacement Yields

IntermediateReaction Time (h)Yield (%)
Bromoacetamide489
Final Acetamide Product876

Purification and Characterization

Purification :

  • Crude product is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).

  • Recrystallization from ethanol/water (3:1) yields analytically pure material .

Spectroscopic Validation :

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, naphthyridine-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 1H, methoxyphenyl-H), 4.21 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 3.62–3.58 (m, 4H, piperazine-H) .

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

  • HRMS (ESI+): m/z calculated for C29H30ClN5O4 [M+H]+: 572.1978; found: 572.1982 .

Process Optimization and Scale-Up Challenges

Key challenges include minimizing epimerization during piperazine coupling and suppressing hydrolysis of the acetamide group. Pilot-scale studies recommend:

  • Temperature Control : Maintaining ≤25°C during acyl chloride formation.

  • Moisture Exclusion : Use of molecular sieves in DMF for displacement reactions .

Table 4 : Scale-Up Performance (10 g Batch)

ParameterLab Scale (1 g)Pilot Scale (10 g)
Yield (%)7668
Purity (%)98.597.1
Reaction Time (h)810

Alternative Synthetic Routes

Route A : Direct coupling of pre-formed 4-(2-hydroxyethyl)piperazine-1-carboxylic acid to the naphthyridine core via EDCI/HOBt-mediated amidation .
Route B : Solid-phase synthesis using Wang resin for sequential attachment of piperazine and acetamide units, though this method yields <50% .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzo[b][1,6]naphthyridine core in this compound?

  • Methodology : The benzo[b][1,6]naphthyridine scaffold can be synthesized via multi-step protocols involving cyclization reactions. For example, a Pd-catalyzed cross-coupling step may be used to form the fused heterocyclic system, followed by functionalization with a 4-(2-hydroxyethyl)piperazine moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions . Key steps include:

  • Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Characterization : Confirm regioselectivity via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and 13C^{13}C-NMR for carbonyl carbons (δ 165–170 ppm) .

Q. How can researchers validate the structural integrity of the synthesized compound?

  • Methodology : Use orthogonal analytical techniques:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with ≤ 5 ppm error.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in proton assignments, especially for overlapping signals in the piperazine and naphthyridine regions .
  • X-ray crystallography : If crystalline, determine absolute configuration and hydrogen-bonding patterns .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Screen solvents (DMSO, methanol, acetonitrile) via UV-Vis spectroscopy at 25°C. Monitor degradation under accelerated conditions (40°C, 75% humidity) using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Stability ≥ 90% after 72 hours is acceptable for biological assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 4-(2-hydroxyethyl)piperazine substituent?

  • Methodology :

  • Analog synthesis : Replace the hydroxyethyl group with alternative substituents (e.g., methyl, carboxylate) via reductive amination or nucleophilic substitution.
  • Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Correlate logP values (calculated via ChemAxon) with IC50_{50} trends to assess hydrophobicity-activity relationships .
  • Data interpretation : Use molecular docking (AutoDock Vina) to model interactions between the piperazine moiety and receptor active sites .

Q. What experimental design principles apply to optimizing multi-step synthesis yields?

  • Methodology : Implement Design of Experiments (DoE) for critical steps:

  • Variables : Temperature, catalyst loading, reaction time.
  • Response surface modeling : Identify optimal conditions (e.g., 60°C, 5 mol% Pd(OAc)2_2, 12 hours) to maximize yield (>75%) while minimizing byproducts .
  • Scale-up challenges : Monitor exotherms and mixing efficiency in flow chemistry setups to prevent decomposition .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for the acetamide side chain?

  • Methodology :

  • Dynamic NMR studies : Perform variable-temperature 1H^1H-NMR to detect conformational exchange broadening (e.g., rotameric states of the acetamide group).
  • DFT calculations : Compare computed (Gaussian 16, B3LYP/6-31G**) and experimental chemical shifts to assign ambiguous signals .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to simplify HMBC correlations .

Q. What in silico tools predict metabolic stability of the hydroxyethylpiperazine group?

  • Methodology :

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., hydroxylation at the piperazine ethyl chain).
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes. Correlate with in silico results to prioritize analogs for preclinical testing .

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